Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride
Description
Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride (CAS: 95630-75-4 or 104770-18-5, depending on structural isomerism) is a bicyclic compound featuring a norbornane skeleton with exo-oriented amino and ethyl carboxylate groups. Its molecular formula is C₁₀H₁₈ClNO₂ (for the saturated heptane variant) or C₁₀H₁₆ClNO₂ (for the hept-5-ene variant), with a molecular weight of 219.71 g/mol or 217.69 g/mol, respectively . The compound is a white to beige crystalline powder, soluble in water and ethanol, with a melting point of 129–132°C . It is used in medicinal chemistry research, particularly in studies of α2δ ligand activity and astrocyte-mediated neurotransmitter regulation .
Properties
CAS No. |
95630-75-4 |
|---|---|
Molecular Formula |
C10H18ClNO2 |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H/t6-,7+,8+,9-;/m1./s1 |
InChI Key |
GUZMBZLNPJWBTA-WZSOELRKSA-N |
SMILES |
CCOC(=O)C1C2CCC(C2)C1N.Cl |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H]2CC[C@@H](C2)[C@H]1N.Cl |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2)C1N.Cl |
Origin of Product |
United States |
Preparation Methods
Structural and Synthetic Overview
The compound features a bicyclo[2.2.1]heptane core with an exo-oriented ethyl carboxylate group at position 2 and an exo-amine group at position 3, protonated as a hydrochloride salt (Fig. 1). Its molecular formula is C₁₀H₁₈ClNO₂, with a molecular weight of 219.71 g/mol. Synthetic routes typically involve functionalization of preformed bicyclic frameworks or cycloaddition strategies to construct the core.
Synthetic Routes
Thionyl Chloride-Mediated Esterification
The most widely cited method involves esterification of 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid with ethanol using thionyl chloride (SOCl₂) as the activating agent.
Procedure:
- Activation : The carboxylic acid is treated with SOCl₂ at 0°C for 0.5 hours to form the acyl chloride intermediate.
- Esterification : Ethanol is added, and the reaction proceeds at room temperature for 3 hours.
- Hydrochloride Formation : The product is refluxed for 1 hour to ensure complete salt formation.
Alternative Methods
Photoinduced [3σ+2σ] Cycloaddition
A photoinduced cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs) has been reported for bicyclo[3.1.1]heptanes. Though targeting a different scaffold, this method highlights the potential of radical intermediates for bicyclic syntheses.
Mechanistic Insights:
- Photoexcitation : An Ir(III) photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbpy)PF₆) generates radical cations from CPAs.
- Ring Opening : The CPA radical cation undergoes β-scission to form a distonic radical.
- Cycloaddition : Addition to BCB followed by cyclization yields the bicyclic product.
Adapting this method would require designing BCBs and CPAs tailored to the [2.2.1] framework.
Reaction Optimization
Structural Characterization
Post-synthesis analysis includes:
Applications and Derivatives
The hydrochloride salt serves as a precursor for:
- Peptide Mimetics : Hydrolysis to the free amino acid enables incorporation into bioactive peptides.
- Metal Complexes : The amine group chelates transition metals for catalytic applications.
Derivatization examples:
| Derivative | Method | Yield |
|---|---|---|
| Carboxylic Acid | HCl hydrolysis | 85% |
| Amide | Coupling with estrone | 80% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Skeletal Modifications
Table 1: Structural and Physical Comparisons
Key Observations:
- Ethyl Ester vs.
- Alkene Presence : The hept-5-ene variant (CAS: 104770-18-5) introduces rigidity and planar geometry, possibly affecting binding to neuronal α2δ subunits .
- Ring System Size: Bicyclo[2.2.2]octene derivatives (e.g., from ) exhibit larger ring systems, altering steric and electronic properties compared to norbornane analogs .
Pharmacological and Mechanistic Differences
Key Findings:
- ABHCA’s lack of activity highlights the critical role of the ethyl ester group in modulating biological effects .
Table 3: Commercial Availability and Pricing
Key Notes:
Biological Activity
Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride (CAS No. 95630-75-4) is a bicyclic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H18ClNO2
- Molecular Weight : 219.71 g/mol
- Structure : The compound features a bicyclic structure that contributes to its unique biological properties.
This compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and enzymes.
1. Neurotransmitter Modulation
- The compound has been shown to influence the levels of neurotransmitters in the brain, particularly affecting glutamate and GABAergic systems, which are crucial for neuronal signaling and plasticity .
2. Enzyme Inhibition
- It acts as an inhibitor of certain enzymes involved in amino acid metabolism, potentially affecting metabolic pathways linked to neuroprotection and cognitive functions .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of this compound in a rat model of ischemic stroke. The results demonstrated a significant reduction in neuronal cell death and improved functional recovery, attributed to its modulation of glutamate levels and inhibition of excitotoxicity .
Case Study 2: Inflammation Reduction
In vitro studies showed that treatment with this compound reduced the secretion of pro-inflammatory cytokines (such as TNF-alpha and IL-6) from activated microglial cells. This suggests a potential therapeutic role in conditions characterized by neuroinflammation, such as Alzheimer's disease .
Research Findings
Recent research highlights the potential applications of this compound in treating neurological disorders:
- Cognitive Enhancement : Animal studies indicated improvements in memory and learning tasks following administration of the compound, likely due to its effects on neurotransmitter systems .
- Potential for Drug Development : Given its diverse biological activities, there is ongoing interest in developing this compound into a therapeutic agent for neurodegenerative diseases and other related conditions .
Q & A
Basic: What synthetic routes are commonly employed for preparing ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step functionalization of bicyclo[2.2.1]heptane scaffolds. Key steps include:
- Acetylation/esterification : Reacting hydroxyl or amine intermediates with anhydrides (e.g., Ac₂O) in pyridine to protect functional groups .
- Chromatographic purification : Using gradients of hexane/ethyl acetate (e.g., 25% → 50%) to isolate stereoisomers .
- Hydrochloride salt formation : Treating the free amine with HCl in a polar solvent (e.g., ethanol).
Optimization focuses on temperature control (e.g., reflux for 3 hours in toluene for radical reactions) and stoichiometric adjustments (e.g., 1.7 equivalents of HSnBu₃ for efficient reduction) .
Basic: How is the stereochemical purity of this compound validated?
Methodological Answer:
Stereochemical validation relies on:
- Nuclear Magnetic Resonance (NMR) : Analyzing coupling constants (e.g., ) and splitting patterns to confirm exo/endo configurations .
- X-ray crystallography : Resolving crystal structures of intermediates (e.g., acetoxy derivatives) to assign absolute configurations .
- Chiral HPLC : Separating enantiomers using chiral stationary phases (e.g., amylose-based columns) with mobile phases like hexane/isopropanol .
Advanced: Why does this compound show contradictory activity in glutamate-induced Ca²⁺ response assays?
Methodological Answer:
Contradictions may arise from:
- Receptor specificity : Structural analogs (e.g., AGN 192403 hydrochloride) exhibit high specificity for imidazoline₁ (I₁) receptors over α₂-adrenergic receptors, which may limit cross-reactivity in Ca²⁺ signaling pathways .
- Experimental variables : Differences in cell lines (e.g., neuronal vs. non-neuronal) or assay buffers (e.g., presence of DL-TBOA, a glutamate transporter inhibitor) can modulate responses .
- Stereochemical interference : Minor endo isomers (if present) may antagonize the exo isomer's effects, requiring ≥98% purity for consistent results .
Advanced: How do structural modifications (e.g., isopropyl substitution) impact the pharmacological profile of bicyclo[2.2.1]heptane derivatives?
Methodological Answer:
Modifications alter receptor affinity and selectivity:
- Isopropyl substitution : At the 3-exo position enhances I₁ receptor binding (e.g., AGN 192403 hydrochloride shows 100-fold selectivity over I₂ receptors) by filling hydrophobic pockets in the receptor’s active site .
- Ester vs. amide derivatives : Carboxylate esters (e.g., ethyl) improve bioavailability, while amides increase metabolic stability but reduce blood-brain barrier penetration .
- Data-driven design : Quantitative Structure-Activity Relationship (QSAR) models correlate logP values (e.g., 1.2–2.5) with in vivo efficacy .
Basic: What analytical techniques are critical for assessing the purity and stability of this compound under storage conditions?
Methodological Answer:
Essential techniques include:
- High-Performance Liquid Chromatography (HPLC) : Using C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm to quantify impurities (<0.5%) .
- Mass spectrometry (MS) : Electrospray ionization (ESI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 219.10) and detects degradation products .
- Thermogravimetric Analysis (TGA) : Monitoring weight loss at 129–132°C to assess thermal stability .
Advanced: How can researchers resolve conflicting data in stereoselective synthesis yields?
Methodological Answer:
Conflicts arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor exo transition states, while non-polar solvents (e.g., toluene) may stabilize endo intermediates .
- Catalyst selection : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantiomeric excess (ee) to >90% .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic exo products, whereas higher temperatures (80°C) shift equilibrium toward endo isomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
